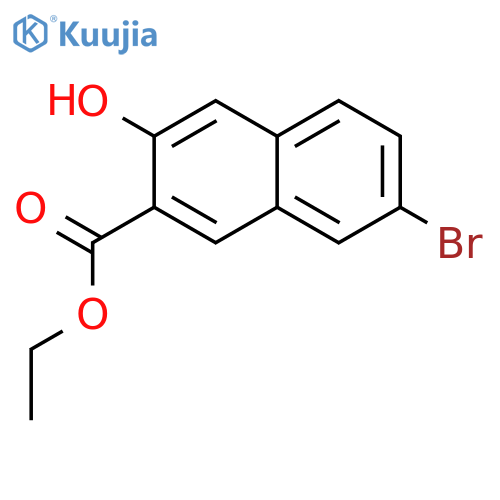

Cas no 127338-44-7 (Ethyl 7-bromo-3-hydroxy-2-naphthoate)

127338-44-7 structure

商品名:Ethyl 7-bromo-3-hydroxy-2-naphthoate

Ethyl 7-bromo-3-hydroxy-2-naphthoate 化学的及び物理的性質

名前と識別子

-

- Ethyl 7-bromo-3-hydroxy-2-naphthoate

- 7-bromo-3-hydroxy-2-Naphthalenecarboxylic acid ethyl ester

- Ethyl 7-bromo-3-hydroxy-2-phthoate

- AK103772

- ANW-64494

- CTK8C0319

- ethyl 7-bromo-3-hydroxynaphthalen-2-carboxylate

- ethyl-7-bromo-3-hydroxy-2-naphthoate

- KB-253889

- SureCN6825119

- 2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-, ethyl ester

- SCHEMBL6825119

- G69492

- Ethyl 7-bromo-3-hydroxynaphthalene-2-carboxylate

- BDBM50421656

- 127338-44-7

- Ethyl7-bromo-3-hydroxy-2-naphthoate

- CS-0527775

- LTEASLKGJBLLJO-UHFFFAOYSA-N

- DA-19073

- DTXSID10594228

-

- MDL: MFCD22376687

- インチ: InChI=1S/C13H11BrO3/c1-2-17-13(16)11-6-9-5-10(14)4-3-8(9)7-12(11)15/h3-7,15H,2H2,1H3

- InChIKey: LTEASLKGJBLLJO-UHFFFAOYSA-N

- ほほえんだ: CCOC(=O)C1=CC2=CC(=CC=C2C=C1O)Br

計算された属性

- せいみつぶんしりょう: 293.98916g/mol

- どういたいしつりょう: 293.98916g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 282

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.3

- トポロジー分子極性表面積: 46.5Ų

Ethyl 7-bromo-3-hydroxy-2-naphthoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM140511-1g |

Ethyl 7-bromo-3-hydroxy-2-naphthoate |

127338-44-7 | 95% | 1g |

$729 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1598439-25g |

Ethyl 7-bromo-3-hydroxy-2-naphthoate |

127338-44-7 | 98% | 25g |

¥8182.00 | 2024-08-09 | |

| Crysdot LLC | CD12156283-1g |

Ethyl 7-bromo-3-hydroxy-2-naphthoate |

127338-44-7 | 95+% | 1g |

$772 | 2024-07-23 | |

| Chemenu | CM140511-1g |

Ethyl 7-bromo-3-hydroxy-2-naphthoate |

127338-44-7 | 95% | 1g |

$729 | 2021-08-05 | |

| Aaron | AR000XLX-1g |

2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-, ethyl ester |

127338-44-7 | 95% | 1g |

$74.00 | 2025-02-17 | |

| 1PlusChem | 1P000XDL-1g |

2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-, ethyl ester |

127338-44-7 | 95% | 1g |

$69.00 | 2023-12-25 | |

| A2B Chem LLC | AA42457-5g |

Ethyl 7-bromo-3-hydroxy-2-naphthoate |

127338-44-7 | 95% | 5g |

$201.00 | 2024-04-20 | |

| Alichem | A219007970-1g |

Ethyl 7-bromo-3-hydroxy-2-naphthoate |

127338-44-7 | 95% | 1g |

998.00 USD | 2021-06-15 | |

| 1PlusChem | 1P000XDL-5g |

2-Naphthalenecarboxylic acid, 7-bromo-3-hydroxy-, ethyl ester |

127338-44-7 | 95% | 5g |

$240.00 | 2023-12-25 | |

| A2B Chem LLC | AA42457-1g |

Ethyl 7-bromo-3-hydroxy-2-naphthoate |

127338-44-7 | 95% | 1g |

$59.00 | 2024-04-20 |

Ethyl 7-bromo-3-hydroxy-2-naphthoate 関連文献

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

127338-44-7 (Ethyl 7-bromo-3-hydroxy-2-naphthoate) 関連製品

- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)

- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)

- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)

- 2229621-75-2(1-{5-chlorothieno3,2-bpyridin-2-yl}-2,2,2-trifluoroethan-1-ol)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 2227735-03-5((2S)-1-2-(propan-2-yloxy)phenylpropan-2-ol)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:127338-44-7)兰索拉唑氯化物

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ